molecular formula C10H10F4O2 B2800217 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol CAS No. 1443304-05-9

1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol

Cat. No.: B2800217
CAS No.: 1443304-05-9
M. Wt: 238.182
InChI Key: PKVQZZJIKKEBFO-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₀H₁₀F₄O₂ Average Molecular Weight: 238.180 g/mol IUPAC Name: 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol Key Identifiers:

  • ChemSpider ID: 35327286
  • CAS RN: 1443304-05-9
  • MDL Number: MFCD23143005

This compound features a meta-substituted tetrafluoroethoxy group on a phenyl ring attached to an ethanol moiety. The tetrafluoroethoxy group (CF₂CF₂O-) enhances lipophilicity and metabolic stability, making it relevant in agrochemical and pharmaceutical intermediates .

Properties

IUPAC Name

1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F4O2/c1-6(15)7-3-2-4-8(5-7)16-10(13,14)9(11)12/h2-6,9,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVQZZJIKKEBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC(C(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol typically involves the reaction of 3-(1,1,2,2-tetrafluoroethoxy)phenyl derivatives with ethanol under controlled conditions. One common method includes the use of a high-pressure reactor where the reactants are combined and heated to specific temperatures to facilitate the reaction . Industrial production methods may involve continuous flow processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

Chemistry
This compound serves as a valuable building block in the synthesis of more complex fluorinated organic compounds. Its unique properties make it particularly useful in materials science and pharmaceuticals. The compound can undergo various reactions such as oxidation (to form ketones or carboxylic acids), reduction (to produce alcohols or alkanes), and nucleophilic substitution at the phenyl ring.

Biology
In biological research, 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol interacts with biological molecules, making it useful for studying enzyme mechanisms and protein-ligand interactions. Its tetrafluoroethoxy group enhances binding affinity to specific targets, modulating their activity.

Medicine
Ongoing research is exploring its potential as a drug candidate for various diseases. Preliminary studies indicate that it may inhibit enzymes involved in lipid metabolism and exhibit antioxidant properties. For instance, analogs of this compound have shown promise as cholesteryl ester transfer protein inhibitors.

Industry
In industrial applications, this compound is utilized in producing specialty chemicals with unique properties such as high thermal stability and resistance to chemical degradation.

Research indicates several biological activities attributed to this compound:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
  • Antioxidant Activity : Modulation of oxidative stress markers in cellular models.
  • Histopathological Effects : Significant alterations observed in liver and kidney tissues following exposure to related compounds.

CETP Inhibition

A notable study highlighted its role as a cholesteryl ester transfer protein inhibitor. This inhibition can lead to increased levels of high-density lipoprotein cholesterol (HDL-C), beneficial for cardiovascular health.

Histopathological Analysis

Comparative assessments involving animal models treated with similar fluorinated compounds revealed significant histopathological changes in liver and kidney tissues. The severity of lesions was graded using a semiquantitative scoring system indicating extensive damage at higher exposure levels.

Summary of Biological Studies

Study FocusFindings
Enzyme InhibitionInhibition observed in metabolic pathways
Antioxidant ActivityIncreased malondialdehyde levels; decreased glutathione levels
Histopathological EffectsSignificant liver and kidney damage noted

Mechanism of Action

The mechanism of action of 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrafluoroethoxy group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application
1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol C₁₀H₁₀F₄O₂ 238.18 Ethanol, tetrafluoroethoxy Intermediate synthesis
1-[3-(Tetrafluoroethoxy)phenyl]-1-butanol C₁₂H₁₄F₄O₂ 266.23 Butanol, tetrafluoroethoxy Research chemical
Hexaflumuron C₁₆H₈Cl₂F₆N₂O₃ 461.15 Urea, tetrafluoroethoxy Insecticide
Tetraconazole C₁₃H₁₁Cl₂F₄NO₂ 372.14 Triazole, tetrafluoroethoxy Fungicide
1-(2-Fluorophenyl)ethanol C₈H₉FO 140.16 Ethanol, fluorophenyl Organic synthesis

Key Research Findings

Role of Fluorine : The tetrafluoroethoxy group increases lipophilicity and resistance to oxidative degradation compared to ethoxy or methoxy analogs, as seen in Hexaflumuron and Tetraconazole .

Substituent Position : Meta-substituted tetrafluoroethoxy groups (e.g., in the target compound) favor electronic effects that enhance stability, while para-substituted variants (e.g., ) may improve steric interactions in receptor binding .

Biological Activity

1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, biological effects, and relevant research findings.

This compound is characterized by the presence of a tetrafluoroethoxy group attached to a phenyl ring. This unique structure contributes to its interactions with biological targets. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The tetrafluoroethoxy moiety enhances the compound's binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and target molecule.

Biological Effects

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example, its structural analogs have shown potential as cholesteryl ester transfer protein (CETP) inhibitors .
  • Antioxidant Activity : The compound has been evaluated for its ability to modulate oxidative stress markers in cellular models. Increased levels of malondialdehyde (MDA) and decreased glutathione (GSH) levels have been observed in studies involving similar fluorinated compounds .
  • Histopathological Effects : In vivo studies have demonstrated significant histopathological alterations in liver and kidney tissues following exposure to related compounds. These changes include increased serum levels of liver enzymes (ALT, AST) and alterations in protein levels .

Research Findings

Recent studies have focused on the biological implications of this compound:

Table 1: Summary of Biological Studies

Study ReferenceBiological Activity AssessedKey Findings
Enzyme InteractionModulates enzyme activity through enhanced binding affinity.
Oxidative StressAlters MDA and GSH levels indicating potential antioxidant effects.
CETP InhibitionExhibits potent inhibition of CETP with an IC50 value of 4 nM.

Case Study: CETP Inhibition

A notable study highlighted the compound's role as a CETP inhibitor. CETP plays a critical role in lipid metabolism by facilitating the transfer of cholesteryl esters between lipoproteins. The inhibition of this protein can lead to increased high-density lipoprotein cholesterol (HDL-C) levels, which are beneficial for cardiovascular health .

Histopathological Analysis

In a comparative assessment involving animal models treated with similar fluorinated compounds, significant histopathological changes were noted in liver and kidney tissues. The severity of lesions was graded using a semiquantitative scoring system that indicated extensive damage at higher exposure levels .

Q & A

Q. What are the key synthetic routes for 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorinated ethers like the 1,1,2,2-tetrafluoroethoxy group can be introduced via aryl halide intermediates reacting with tetrafluoroethanol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Post-functionalization, reduction of a ketone intermediate (e.g., using LiAlH₄ in THF at 0°C for 12 hours) yields the ethanol moiety. Reaction parameters such as solvent polarity, temperature, and catalyst choice critically affect purity and yield. For instance, polar aprotic solvents enhance nucleophilic substitution efficiency, while controlled temperatures prevent side reactions like over-reduction .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :
  • ¹H NMR : Look for splitting patterns due to coupling with fluorine atoms (e.g., -CF₂CF₂H groups exhibit complex splitting). The ethanol -CH₂CH₂OH protons appear as a triplet or multiplet between δ 3.5–4.0 ppm.
  • ¹⁹F NMR : Distinct signals for -CF₂CF₂H (e.g., δ -120 to -140 ppm).
  • IR : Stretching vibrations for -OH (~3300 cm⁻¹), C-F (~1100–1250 cm⁻¹), and ether C-O (~1050 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular weight (C₁₀H₁₀F₄O₂: ~254.18 g/mol), with fragmentation patterns reflecting cleavage of the ether or ethanol groups .

Q. How do the physicochemical properties of this compound compare to non-fluorinated analogs?

  • Methodological Answer : The tetrafluoroethoxy group increases lipophilicity (logP ~2.5–3.0 vs. ~1.5 for non-fluorinated analogs) and metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation. Differential scanning calorimetry (DSC) reveals higher thermal stability (decomposition >200°C). Solubility in aqueous media is reduced, necessitating co-solvents like DMSO for biological assays. Comparative studies with analogs (e.g., 3-fluorophenol) show enhanced membrane permeability in vitro .

Advanced Research Questions

Q. What molecular modeling and crystallographic approaches elucidate the interaction of this compound derivatives with CETP?

  • Methodological Answer : X-ray crystallography of CETP-inhibitor complexes (e.g., PDB ID: 4EWS) reveals that the tetrafluoroethoxy group occupies a hydrophobic pocket near the protein’s lipid-binding tunnel. Molecular dynamics simulations predict binding free energy (ΔG) using force fields like AMBER. Mutagenesis studies (e.g., replacing CETP residues Tyr₄₀₂ or Phe₄₄₀) validate polar interactions between fluorine atoms and the protein backbone. Researchers should combine crystallography with surface plasmon resonance (SPR) to measure binding kinetics (kₐ, kd) .

Q. How does the electronic nature of the tetrafluoroethoxy substituent influence CETP inhibitory potency in structure-activity relationship (SAR) studies?

  • Methodological Answer : Electron-withdrawing fluorine atoms enhance dipole interactions with CETP’s Tyr residues. Meta-substitution on the phenyl ring optimizes steric alignment, as shown by IC₅₀ values (e.g., 10 nM for meta vs. >100 nM for para). Hammett σ constants quantify substituent effects: σₘ (CF₂CF₂H) ≈ 0.43, correlating with improved inhibitory activity. Replacements with trifluoromethoxy or chlorinated groups reduce potency due to altered electronegativity or steric clashes .

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound?

  • Methodological Answer :
  • In Vitro : Microsomal stability assays (human liver microsomes) assess metabolic clearance. CETP inhibition is measured via fluorescent transfer assays using HDL and LDL particles.
  • In Vivo : Rodent models (e.g., ApoE⁻/⁻ mice) evaluate cholesterol efflux and plaque formation. PK parameters (Cmax, t₁/₂) are determined via LC-MS/MS plasma analysis after oral dosing. Dose-ranging studies (1–30 mg/kg) identify no-observed-adverse-effect levels (NOAEL) .

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